molecular formula C18H10BrClN2S B5315390 (2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile

(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B5315390
M. Wt: 401.7 g/mol
InChI Key: UNSLMRLGJFYJDV-ZROIWOOFSA-N
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Description

The compound “(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile” is a synthetic organic molecule that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with bromophenyl and chlorophenyl groups, making it a potentially interesting candidate for various chemical and biological studies.

Properties

IUPAC Name

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSLMRLGJFYJDV-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The bromophenyl and chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Prop-2-enenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromophenyl and chlorophenyl groups can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Products may include oxidized thiazole derivatives or phenyl ketones.

    Reduction: Products may include primary amines or reduced thiazole derivatives.

    Substitution: Products may include substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: The compound can be used as a building block for synthesizing new thiazole derivatives with potential biological activities.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound may be studied for similar activities.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: It may be used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile” would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptors: Modulating receptor activity by acting as agonists or antagonists.

    DNA/RNA: Intercalating into DNA/RNA and affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile: Lacks the chlorophenyl group.

    (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)prop-2-enenitrile: Bromophenyl and chlorophenyl groups are swapped.

    (2Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile: Methyl group instead of bromophenyl.

Uniqueness

The unique combination of bromophenyl and chlorophenyl groups in “(2Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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